![molecular formula C10H14O2 B2773610 3-[(Propan-2-yloxy)methyl]phenol CAS No. 1344687-72-4](/img/structure/B2773610.png)
3-[(Propan-2-yloxy)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Propan-2-yloxy)methyl]phenol is a chemical compound that has garnered significant attention within the scientific community due to its unique physical and chemical properties. It is an alcohol, an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Synthesis Analysis
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . In 2022, a group led by Zhong published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .Molecular Structure Analysis
The molecular formula of this compound is C10H14O2 and it has a molecular weight of 166.22.Chemical Reactions Analysis
Phenols are rather easily oxidized despite the absence of a hydrogen atom on the hydroxyl bearing carbon . The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols . They are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
A study focused on the synthesis and characterization of novel peripherally tetra-substituted octacationic metal-free and metallophthalocyanines, demonstrating the application of a phthalonitrile derivative bearing a substituent related to 3-[(Propan-2-yloxy)methyl]phenol. These compounds showed potential in water solubilization and aggregation behavior analysis, highlighting their relevance in material science and chemistry (Acar et al., 2012).
Mass Spectral Fragmentation Analysis
Research on the mass spectral fragmentation of propofol and structurally related phenols provided insights into the chemical analysis and identification of such compounds. Understanding the fragmentation patterns of these molecules, including derivatives of this compound, is crucial for pharmacokinetics and pharmacodynamics studies (Bajpai et al., 2005).
Solvatochromism and Probing Solvent Mixtures
Nitro-substituted 4-[(phenylmethylene)imino]phenolates studies revealed their use in solvatochromism, acting as probes for investigating preferential solvation in solvent mixtures. Such research indicates the potential of this compound derivatives in developing solvatochromic switches and exploring solvent-solvent and solute-solvent interactions (Nandi et al., 2012).
Catalysis and XPS Aspects
The catalytic methylation of phenol, using derivatives of this compound, demonstrates the application in enhancing selectivity for desired methylation products. X-ray photoelectron spectroscopy (XPS) studies further provide insights into the electronic structure and surface chemistry of catalysts, showcasing the integration of such compounds in catalytic processes (Mathew et al., 2002).
Renewable Building Blocks for Materials Science
Exploration of phloretic acid, a derivative of this compound, as a renewable building block for the synthesis of polybenzoxazine highlights its application in developing sustainable materials. This research underscores the potential of such phenolic compounds in enhancing the reactivity of molecules towards environmentally friendly material synthesis (Trejo-Machin et al., 2017).
Wirkmechanismus
Target of Action
Compounds containing a propargyl group have been reported to have significant biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may interact with a variety of biological targets.
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation . This suggests that this compound may interact with its targets to induce biochemical changes.
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to oxidative stress and inflammation . Therefore, it’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Phenolic compounds are generally known for their good bioavailability and are well-absorbed in the gastrointestinal tract . They are also extensively metabolized, primarily in the liver, and are excreted in the urine .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of phenolic compounds .
Safety and Hazards
Zukünftige Richtungen
Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Biochemische Analyse
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-(propan-2-yloxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFOQLUAHHYQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2773529.png)
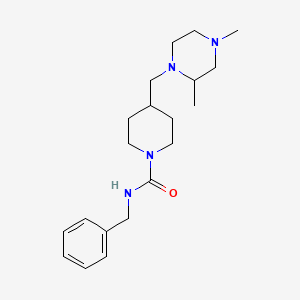
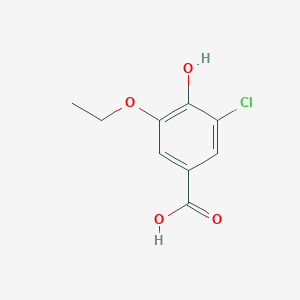

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2773536.png)
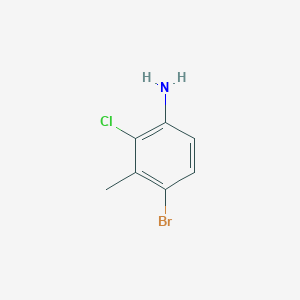
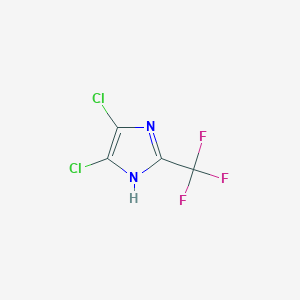
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)
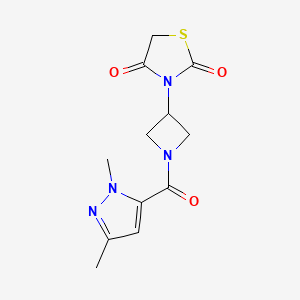
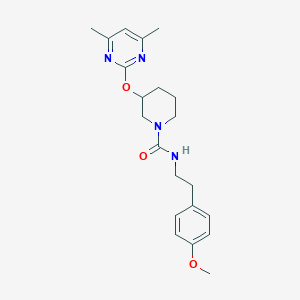
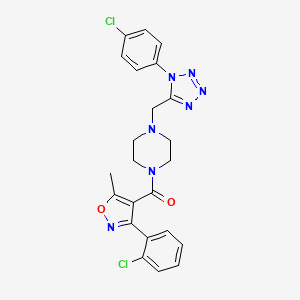
![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)